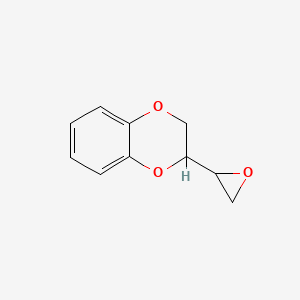

1,4-Benzodioxan-2-yl-ethyleneoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

3-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C10H10O3/c1-2-4-8-7(3-1)11-6-10(13-8)9-5-12-9/h1-4,9-10H,5-6H2 |

InChI Key |

LDWQUOIUYGBUPN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2COC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Benzodioxan 2 Yl Ethyleneoxide and Its Structural Analogues

Strategies for the Construction of the 1,4-Benzodioxane (B1196944) Core

The formation of the 1,4-benzodioxane ring system is a critical step in the synthesis of the target molecule and its analogues. Various strategies have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.

Cyclization Reactions Involving Catechol Derivatives

The most traditional and widely employed method for the synthesis of the 1,4-benzodioxane core involves the reaction of a catechol (1,2-dihydroxybenzene) or its derivatives with a suitable C2-synthon. This approach, a variant of the Williamson ether synthesis, provides a reliable route to the benzodioxane ring.

A common strategy involves the reaction of catechol with reagents like 1,2-dibromoethane (B42909) or related dielectrophiles under basic conditions. For instance, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs has been achieved starting from gallic acid, a substituted catechol derivative. In this multi-step synthesis, the initial esterification of gallic acid is followed by reaction with 1,2-dibromoethane in the presence of a base such as potassium carbonate to furnish the 1,4-benzodioxane ring. scirp.org

Similarly, methyl 2,3-dihydroxybenzoate can be reacted with 1,2-dibromoethane in the presence of potassium carbonate in dimethylformamide (DMF) to yield methyl 2,3-dihydrobenzo[b] scirp.orgdioxine-5-carboxylate. rsc.org This highlights the versatility of using appropriately substituted catechols to access functionalized benzodioxane systems.

Table 1: Examples of 1,4-Benzodioxane Core Synthesis from Catechol Derivatives

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Gallic acid methyl ester | 1,2-dibromoethane | K₂CO₃ | Acetone | 6,8-disubstituted-1,4-benzodioxane |

| Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane | K₂CO₃ | DMF | Methyl 2,3-dihydrobenzo[b] scirp.orgdioxine-5-carboxylate |

Innovative Synthetic Pathways to Substituted Benzodioxanes

Beyond the classical catechol cyclization, innovative methods utilizing transition metal catalysis have emerged as powerful tools for the synthesis of substituted benzodioxanes. These modern techniques often offer milder reaction conditions, improved yields, and access to a broader range of structural diversity.

Palladium-Catalyzed Reactions:

A highly enantioselective palladium-catalyzed alkene aryloxyarylation has been developed for the synthesis of chiral 1,4-benzodioxanes. bohrium.com This method involves the coupling of a phenol bearing a pendant alkene with an aryl halide, offering a facile route to 2-substituted chromans and benzodioxanes. The use of sterically bulky and conformationally well-defined chiral monophosphorus ligands is crucial for achieving high reactivity and enantioselectivity. bohrium.com Palladium-mediated regio- and stereospecific syntheses of exomethylene benzo- and naphthodioxans have also been described, further expanding the synthetic utility of this approach.

Copper-Catalyzed Reactions:

Copper-catalyzed tandem reactions provide an efficient pathway to various 2-substituted-1,4-benzodioxanes. One such method involves the reaction of 2-((o-iodophenoxy)methyl)oxiranes with phenols, catalyzed by copper(I) bromide. rsc.org This process proceeds through a ring-opening of the oxirane followed by an intramolecular C-O cross-coupling cyclization. rsc.org This strategy allows for the introduction of various substituents at the C-2 position, depending on the nature of the phenol used.

Mitsunobu Reaction:

The Mitsunobu reaction offers an alternative approach for the formation of the ether linkages in the 1,4-benzodioxane ring. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild conditions, using a phosphine and an azodicarboxylate as reagents. organic-chemistry.org In the context of benzodioxane synthesis, a suitably functionalized catechol derivative could be coupled with a diol under Mitsunobu conditions to form the heterocyclic ring. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which can be exploited in stereoselective syntheses. organic-chemistry.org

Ring-Closing Metathesis Approaches to Benzodioxane Scaffolds

Ring-closing metathesis (RCM) has become a powerful and widely used method in organic synthesis for the construction of various unsaturated rings. nih.gov This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, usually ethylene (B1197577). nih.gov

While RCM is most commonly employed for the synthesis of 5- to 7-membered carbocycles and heterocycles, its application to the direct synthesis of the 1,4-benzodioxane ring is less common. The construction of the benzodioxane ring via RCM would conceptually involve a precursor containing two vinyl ether moieties attached to an aromatic ring. The intramolecular cyclization of such a precursor could potentially lead to the formation of a dihydrobenzodioxin, which could then be reduced to the desired 1,4-benzodioxane. The success of such an approach would depend on the stability of the vinyl ether functionalities and the efficiency of the RCM reaction to form the six-membered heterocyclic ring.

Functionalization at the C-2 Position of 1,4-Benzodioxane

The introduction of an ethyleneoxide (oxirane) moiety or a related group at the C-2 position is a key transformation in the synthesis of the target compound. This can be achieved through various synthetic strategies, including alkylation, condensation, and stereoselective methods.

Introduction of Epoxide or Ethyleneoxide-Related Moieties via Alkylation or Condensation

The direct synthesis of erythro-2-oxiranyl-1,4-benzodioxan, a close structural analogue of the target compound, has been reported. thieme-connect.com This synthesis provides a clear pathway for introducing the epoxide ring at the C-2 position. The key steps involve the alkylation of 2-benzyloxyphenol with methyl trans-4-bromocrotonate, followed by reduction of the ester to an allylic alcohol. This allylic alcohol is the crucial precursor for the subsequent epoxidation. thieme-connect.com

The epoxidation of the C-2 substituted allylic alcohol can be achieved using various epoxidizing agents. This transformation directly installs the desired ethyleneoxide moiety onto the 1,4-benzodioxane scaffold.

Strategies for Stereoselective Introduction of the 2-Substituent

The stereochemistry at the C-2 position of the 1,4-benzodioxane ring and the adjacent epoxide can be crucial for biological activity. Therefore, stereoselective methods for the introduction of the 2-substituent are of significant interest.

The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of epoxides from allylic alcohols. thieme-connect.com In the synthesis of the enantiomers of erythro-2-oxiranyl-1,4-benzodioxan, the Sharpless epoxidation of the allylic alcohol precursor was the key step for establishing the stereochemistry. By using either (+)-diethyl tartrate or (-)-diethyl tartrate as the chiral ligand, both enantiomers of the epoxide could be obtained with high enantiomeric excess. thieme-connect.com

This approach demonstrates that the stereochemistry of the C-2 substituent and the epoxide can be controlled through the use of well-established asymmetric methodologies. The resulting enantiomerically pure 2-oxiranyl-1,4-benzodioxans are valuable intermediates for the synthesis of chiral drugs and other biologically active molecules.

Table 2: Key Reactions in the Synthesis of erythro-2-Oxiranyl-1,4-benzodioxan

| Step | Reaction | Reagents | Key Feature |

|---|---|---|---|

| 1 | Alkylation | 2-Benzyloxyphenol, Methyl trans-4-bromocrotonate, K₂CO₃ | Formation of C-C bond |

| 2 | Reduction | Diisobutylaluminum hydride (DIBAL-H) | Conversion of ester to allylic alcohol |

| 3 | Asymmetric Epoxidation | Allylic alcohol, Ti(OⁱPr)₄, (+)- or (-)-Diethyl tartrate, t-BuOOH | Stereoselective formation of the epoxide ring |

Tandem Reactions Leading to 2-Substituted Benzodioxanes

A notable strategy involves the in-situ formation of an α-amino alkoxide, which can then undergo directed metalation at the ortho position, followed by reaction with an electrophile to yield the desired 2-substituted benzaldehyde derivative. liberty.edu While specific examples leading directly to 1,4-benzodioxan-2-yl-ethyleneoxide via tandem reactions are not extensively detailed in the provided search results, the general principle of constructing substituted benzaldehyde derivatives in one pot is well-established and could theoretically be adapted for this purpose. The key would be the selection of appropriate starting materials and electrophiles to build the desired ethylene oxide side chain.

Stereoselective Synthesis of this compound

The biological activity of 1,4-benzodioxane derivatives is often highly dependent on the stereochemistry at the C2 position. unimi.it Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure this compound is of paramount importance.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

While the direct application of chiral auxiliaries for the synthesis of this compound is not explicitly detailed in the provided search results, this strategy is a well-established method for asymmetric synthesis. For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used in stereoselective aldol reactions to create new stereocenters with high diastereoselectivity. wikipedia.orgyoutube.com Similarly, other auxiliaries like trans-2-phenylcyclohexanol and camphorsultam have proven effective in various asymmetric transformations. wikipedia.org The general principle would involve attaching a chiral auxiliary to a precursor of the 1,4-benzodioxane ring or the ethylene oxide side chain, performing the key bond-forming reaction to set the desired stereochemistry, and then cleaving the auxiliary.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including 2-substituted 1,4-benzodioxanes. nih.govfrontiersin.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A highly versatile catalyst system, [Ir(cod)Cl]2/BIDIME-dimer, has been reported for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, affording a wide range of chiral 1,4-benzodioxanes with excellent enantioselectivities (up to 99:1 er). nih.gov This method is applicable to substrates with alkyl, aryl, heteroaryl, and carbonyl groups at the 2-position. The synthesis of the starting 1,4-benzodioxines can be achieved through an efficient ring-closing metathesis (RCM) reaction. nih.gov

The following table summarizes the results of the Ir-catalyzed asymmetric hydrogenation of various 2-substituted 1,4-benzodioxines:

| Substrate | Product | Enantiomeric Ratio (er) |

| 2-Cyclopropyl-1,4-benzodioxine | 2-Cyclopropyl-1,4-benzodioxane | 94:6 |

| 2-(Cyclobutylmethyl)-1,4-benzodioxine | 2-(Cyclobutylmethyl)-1,4-benzodioxane | >99:1 |

| 2-(Cyclopentylmethyl)-1,4-benzodioxine | 2-(Cyclopentylmethyl)-1,4-benzodioxane | 98:2 |

| 2-(Cyclohexylmethyl)-1,4-benzodioxine | 2-(Cyclohexylmethyl)-1,4-benzodioxane | 97:3 |

Data sourced from a study on a versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. nih.gov

This catalytic system offers a general and atom-economical approach to constructing synthetically challenging chiral benzodioxanes. nih.gov

Biocatalysis, utilizing enzymes as catalysts, offers a green and highly selective alternative for the synthesis of enantiopure compounds. nih.govnih.gov Lipases, in particular, have been extensively used for the kinetic resolution of racemic 1,4-benzodioxane derivatives.

A notable example is the kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid using lipase-catalyzed transesterification with ethyl acetate. researchgate.net This method yields the S-enantiomer of ethyl 1,4-benzodioxan-2-carboxylate, an important intermediate for the drug doxazosin mesylate, with high enantiomeric excess (>95%) and a chemical yield of 50%. researchgate.net The enantiomeric ratio (E) for this resolution was found to be high (E = 160), indicating excellent selectivity of the lipase from Candida antarctica-B. researchgate.net

Furthermore, engineered Candida antarctica lipase B (CALB) has been shown to be effective in the enantioselective hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov By screening covariant residues of CALB, mutants with enhanced catalytic activity and selectivity were identified. Optimal resolution (e.e.s 97%, E = 278) was achieved at 30 °C with 20% n-butanol as a cosolvent. nih.govrsc.org

The table below presents data on the enzymatic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester using engineered CALB mutants:

| Mutant | Cosolvent | Temperature (°C) | Enantiomeric Excess of Substrate (e.e.s) (%) | Enantiomeric Ratio (E) |

| A225F | n-Butanol (20%) | 30 | 97 | 278 |

| A225F/T103A | n-Butanol (20%) | 30 | >99 | >200 |

Data from an efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. nih.gov

These biocatalytic methods provide a valuable route to enantiomerically pure 1,4-benzodioxane intermediates, which can then be further elaborated to synthesize the target molecule, this compound.

Preferential crystallization is a technique used for the separation of enantiomers from a racemic mixture. mdpi.comrsc.org This method is applicable to conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate crystals of the two enantiomers. The process involves seeding a supersaturated solution of the racemate with crystals of one enantiomer, which then selectively crystallize out, leaving the mother liquor enriched in the other enantiomer. rsc.org

An unusual phenomenon known as "preferential enrichment" has been observed in some systems, where recrystallization of a racemic mixed crystal can lead to an enrichment of one enantiomer in the mother liquor. nih.govnih.gov This process is believed to involve a polymorphic transition from a metastable crystalline phase to a more stable one during crystallization. nih.gov

While the direct application of preferential crystallization to this compound has not been specifically reported, the resolution of racemic 1,4-benzodioxane-2-carboxylic acid has been achieved through diastereomeric salt formation with chiral amines, followed by crystallization. unimi.it This approach, while not strictly preferential crystallization of the final product, utilizes crystallization as a key step in achieving enantiomeric enrichment of a crucial precursor.

Sustainable and Efficient Synthesis Approaches

The development of sustainable and efficient synthetic methods is a growing priority in chemical research. In the context of 1,4-benzodioxane synthesis, several strategies align with the principles of green chemistry.

Asymmetric hydrogenation, as discussed earlier, is an atom-economical method that reduces waste compared to stoichiometric reagents. nih.gov The use of highly efficient catalysts, such as the nitro-Grela catalyst for the initial RCM step in the synthesis of 2-substituted 1,4-benzodioxines, which can be used at ppm levels, further enhances the sustainability of the process. nih.gov

Biocatalytic methods, employing enzymes under mild reaction conditions, are inherently green. nih.govresearchgate.net These reactions often proceed with high selectivity, reducing the formation of byproducts and the need for extensive purification.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of heterocyclic compounds, including 1,4-benzodioxan derivatives, is a critical aspect of modern chemical research, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inrsc.orgchemijournal.com These principles provide a framework for designing more sustainable and environmentally benign synthetic routes. nih.gov

For the proposed synthesis of this compound, several green chemistry principles can be incorporated:

Prevention: Designing the synthesis to minimize waste generation in each step.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Utilizing and generating substances that possess little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental footprint of the synthesis. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: When possible, starting from renewable materials.

Reduce Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps.

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents to enhance selectivity and reduce waste.

Design for Degradation: Designing chemical products that can break down into innocuous substances after their use.

Real-time analysis for Pollution Prevention: Monitoring the reaction in real-time to prevent the formation of byproducts.

Inherently Safer Chemistry for Accident Prevention: Choosing reagents and reaction conditions that minimize the potential for chemical accidents.

The following table outlines the application of these principles to the proposed synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to achieve high yields and minimize byproduct formation. |

| Atom Economy | Choosing reactions that maximize the incorporation of starting material atoms into the product, such as addition reactions. |

| Less Hazardous Chemicals | Replacing hazardous reagents like thionyl chloride with greener alternatives for the activation of the alcohol. |

| Safer Solvents | Utilizing environmentally benign solvents like water, ethanol, or supercritical CO2, or exploring solvent-free conditions. rasayanjournal.co.in |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.org |

| Renewable Feedstocks | Investigating the synthesis of catechol from renewable sources like lignin. |

| Reduce Derivatives | Designing a synthetic route that avoids the need for protecting groups on the benzodioxan ring. |

| Catalysis | Using a catalytic amount of a base for the intramolecular cyclization step. |

| Design for Degradation | While challenging for this specific molecule, considering the biodegradability of any byproducts. |

| Real-time Analysis | Implementing in-situ monitoring techniques (e.g., IR, NMR) to track reaction progress and prevent over-reaction. |

| Accident Prevention | Selecting reagents with lower toxicity and reactivity to minimize the risk of accidents. |

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful technology for the scalable and sustainable synthesis of pharmaceuticals and fine chemicals. azolifesciences.comiitb.ac.in This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process control. nih.govrsc.org

For the synthesis of this compound, continuous flow techniques could be particularly beneficial for both the activation of the alcohol and the subsequent intramolecular cyclization. The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov

Key advantages of applying continuous flow synthesis include:

Improved Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, leading to faster reaction times and improved control.

Scalability: Scaling up a continuous flow process is typically achieved by running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. nih.gov

Integration of Steps: Multiple reaction steps can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates, which reduces waste and processing time.

The table below provides a comparative analysis of batch versus continuous flow processing for the proposed intramolecular cyclization step in the synthesis of this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by the surface area of the reactor, can lead to temperature gradients. | Excellent heat transfer due to high surface-area-to-volume ratio, ensuring uniform temperature. |

| Mass Transfer | Can be limited by mixing efficiency, potentially leading to side reactions. | Efficient mixing through diffusion and advection in microchannels, promoting faster and more selective reactions. |

| Safety | Handling of large quantities of reagents and solvents poses a higher risk. | Small reactor volumes significantly reduce the inventory of hazardous materials at any given time. |

| Scalability | Scaling up can be challenging and may require re-optimization of reaction conditions. | Readily scalable by extending the operation time or by parallelization of reactors. nih.gov |

| Process Control | More difficult to control key parameters precisely throughout the batch. | Precise and automated control over temperature, pressure, and residence time. |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and higher purity due to uniform reaction conditions. |

Chemical Reactivity and Reaction Mechanisms of 1,4 Benzodioxan 2 Yl Ethyleneoxide

Epoxide Ring-Opening Reactions of the Ethyleneoxide Moiety

The high ring strain of the three-membered epoxide ring in 1,4-Benzodioxan-2-yl-ethyleneoxide is the driving force for its reactivity towards a variety of reagents. chemistrysteps.com These reactions proceed via cleavage of one of the carbon-oxygen bonds.

Under neutral or basic conditions, the epoxide ring can be opened by a direct S(_N)2 attack of a strong nucleophile. libretexts.org Due to steric hindrance from the adjacent 1,4-benzodioxane (B1196944) ring system, the nucleophilic attack predominantly occurs at the less substituted, terminal carbon atom of the ethyleneoxide moiety. This pathway leads to the formation of a secondary alcohol after a subsequent workup step.

A wide array of strong nucleophiles can be employed for this transformation, including:

Hydroxide ions (OH) to form a diol.

Alkoxides (RO) to yield an ether-alcohol.

Cyanide ions (CN) to produce a β-hydroxy nitrile.

Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). chemistrysteps.com

Amines (RNH(_2)) to generate amino alcohols.

The reaction mechanism involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the site of attack. This leads to an anti-stereoselective addition of the nucleophile and the resulting hydroxyl group across the former epoxide ring. chemistrysteps.com

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Aryl-Substituted Epoxides (General Examples)

| Nucleophile/Conditions | Major Site of Attack | Product Type | Mechanism |

| Strong Nucleophile (e.g., RO, R(_2)NH) / Basic or Neutral | Less substituted carbon | "Linear" Product | S(_N)2 |

| Weak Nucleophile (e.g., H(_2)O, ROH) / Acidic | More substituted (benzylic) carbon | "Branched" Product | S(_N)1-like |

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the epoxide ring carbons by making the oxygen a better leaving group. chemistrysteps.com The subsequent nucleophilic attack by a weak nucleophile, such as water or an alcohol, can then proceed.

For aryl-substituted epoxides like this compound, the regioselectivity of the acid-catalyzed ring-opening is typically directed to the carbon atom adjacent to the aromatic system (the benzylic position). This is because the transition state has a significant carbocation-like character, which is stabilized by the resonance of the adjacent aromatic ring. chemistrysteps.com Therefore, the nucleophile preferentially attacks the more substituted carbon atom. This S(_N)1-like mechanism contrasts with the S(_N)2 pathway observed under basic conditions.

Under strongly acidic conditions and in the absence of a potent nucleophile, rearrangement reactions can occur. The carbocationic intermediate formed upon protonation can undergo hydride or aryl shifts, leading to the formation of carbonyl compounds. For instance, treatment with a Lewis acid could potentially lead to the formation of an aldehyde.

The chemo- and regioselectivity of the epoxide ring-opening are highly dependent on the reaction conditions. The choice between acidic and basic catalysis allows for controlled access to two different regioisomeric products, which is a key feature in the synthetic utility of such epoxides.

Regioselectivity: As summarized in Table 1, basic conditions with strong nucleophiles favor attack at the less hindered terminal carbon (S(_N)2), while acidic conditions with weak nucleophiles favor attack at the more substituted benzylic carbon (S(_N)1-like). chemistrysteps.com

Chemoselectivity: In multifunctional molecules, the high reactivity of the strained epoxide ring often allows for its selective transformation in the presence of other, less reactive functional groups. For example, ring-opening can typically be achieved without affecting the aromatic benzodioxane system.

Reactions Involving the 1,4-Benzodioxane Ring System

The 1,4-benzodioxane ring system is an electron-rich aromatic nucleus due to the electron-donating effect of the two ether oxygen atoms. This influences its susceptibility to electrophilic attack and its behavior in metallation reactions.

The ether oxygens of the 1,4-benzodioxane ring are activating, ortho, para-directing groups for electrophilic aromatic substitution. wikipedia.org This means that incoming electrophiles will preferentially substitute the hydrogen atoms at the positions ortho and para to the oxygen atoms. In the case of the unsubstituted 1,4-benzodioxane ring, these positions are C-6 and C-7 (equivalent by symmetry to C-5 and C-8, respectively, before further substitution).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO(_2)) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst. wikipedia.org

The presence of the ethyleneoxide substituent at the 2-position may exert a minor electronic and steric influence on the regiochemical outcome of these substitutions.

Table 2: Directing Effects of Substituents on the 1,4-Benzodioxane Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -O- (Ether) | 1 and 4 | Activating (+R > -I) | ortho, para |

| -CH(_2)-CH(O)CH(_2) | 2 | Weakly deactivating (-I) | meta to itself (but overridden by strong O-directors) |

Directed ortho-metallation is a powerful method for the functionalization of aromatic rings. In this process, a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to deprotonate a position on the aromatic ring that is ortho to a directing group. The ether oxygens in the 1,4-benzodioxane system can act as directing groups for lithiation.

The deprotonation is expected to occur at one of the positions adjacent to the ether oxygens, namely C-5 or C-8. The resulting aryllithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse range of functional groups onto the aromatic ring with high regioselectivity.

Possible electrophiles for quenching include:

Carbon dioxide (CO(_2)) to form a carboxylic acid.

Aldehydes or ketones to form secondary or tertiary alcohols.

Alkyl halides to introduce alkyl groups.

Silyl halides to introduce silyl groups.

This methodology provides a complementary strategy to electrophilic aromatic substitution for the regioselective functionalization of the 1,4-benzodioxane nucleus.

Oxidation and Reduction Chemistry of the Benzodioxane Core

The chemical reactivity of the 1,4-benzodioxane core is characterized by the interplay between its aromatic benzene (B151609) ring and the heterocyclic dioxane ring. The stability of this arrangement influences its behavior in oxidation and reduction reactions.

Oxidation:

The aromatic portion of the 1,4-benzodioxane core is generally resistant to oxidation under mild conditions. However, substituents on the benzene ring can be susceptible to oxidative transformations. For instance, amino groups attached to the benzodioxane ring can be oxidized. Furthermore, if a sulfur-containing moiety is present on the ring, it can be selectively oxidized. The oxidation of a sulfide (B99878) substituent to a sulfoxide (B87167) and subsequently to a sulfone has been demonstrated using reagents like hydrogen peroxide (H₂O₂). The reaction can be controlled to yield the sulfoxide by using a catalyst such as tellurium dioxide (TeO₂). scirp.orgscirp.org

The dioxane portion of the molecule is relatively stable to oxidation. However, severe reaction conditions can lead to the cleavage of the heterocyclic ring. The anodic oxidation of related catechol derivatives can lead to the formation of o-quinones, which are key intermediates in the synthesis of some benzodioxane derivatives. rsc.org

Reduction:

The benzodioxane core can undergo reduction, primarily at the aromatic ring or at substituents attached to it. A common transformation is the reduction of a nitro group on the benzene ring to an amino group. This reduction can be achieved using various reagents, including tin and hydrochloric acid, or stannous chloride and hydrochloric acid. However, these methods can sometimes result in poor yields. Catalytic hydrogenation is a more efficient method for this transformation.

The dioxane ring itself is generally stable to reduction under standard catalytic hydrogenation conditions used for the reduction of aromatic nitro groups. However, more forceful conditions can lead to the opening of the dioxane ring. Asymmetric hydrogenation of 1,4-benzodioxine precursors, which have a double bond in the dioxane ring, is a key step in the enantioselective synthesis of chiral 2-substituted 1,4-benzodioxanes. nih.govresearchgate.net This reaction reduces the double bond in the heterocyclic ring to a single bond, forming the saturated dioxane ring.

Mechanistic Investigations of Complex Transformations

The study of reaction mechanisms involving 1,4-benzodioxane derivatives is crucial for understanding and controlling their chemical transformations. These investigations often involve the identification of transient species, kinetic and thermodynamic analysis of reaction pathways, and understanding the role of catalysts.

Elucidation of Reaction Intermediates

The identification of reaction intermediates provides insight into the step-by-step process of a chemical transformation. In reactions involving the formation of the 1,4-benzodioxane ring system, several key intermediates have been proposed and studied.

For example, in the synthesis of 2-amino-2,3-dihydro-1,4-benzodioxanes through an inverse electron demand Diels-Alder reaction, the electrochemically generated o-quinone is a critical intermediate. rsc.org This highly reactive species is formed by the oxidation of a catechol precursor. The subsequent cycloaddition with an enamine leads to the formation of the benzodioxane ring.

In other transformations, such as the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs, an acid chloride intermediate is formed from a carboxylic acid precursor. scirp.orgscirp.org This intermediate is then reacted with various amines to form the final amide products. The isolation or spectroscopic detection of such intermediates is key to confirming the proposed reaction mechanism.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions, offering a deeper understanding of reaction pathways.

Kinetic Studies:

Kinetic studies on reactions involving the 1,4-dioxane (B91453) ring system have been performed to understand antioxidant properties. For instance, the rate of oxygen consumption during the radical-chain oxidation of 1,4-dioxane has been measured in the presence of phenothiazine derivatives to determine their antioxidant efficacy. physchemres.org Such studies help in quantifying the chain-breaking rate constants and understanding the mechanism of inhibition. The general principles of kinetic analysis, such as stopped-flow techniques, are applicable to a wide range of biological and chemical interactions and can be used to study reactions of benzodioxane derivatives on millisecond-to-second timescales. nih.gov

Thermodynamic Studies:

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of 1,4-benzodioxane chemistry, catalysis is particularly important for controlling stereochemistry.

The enantioselective synthesis of 2-substituted 1,4-benzodioxanes has been achieved through asymmetric hydrogenation of 1,4-benzodioxine precursors. nih.govresearchgate.net This transformation is often catalyzed by transition metal complexes containing chiral ligands. Iridium-based catalysts, such as those with the BIDIME-dimer ligand, have shown excellent enantioselectivities (up to 99:1 er) for a range of substrates. nih.gov Rhodium catalysts have also been employed for the reduction of specific benzodioxine derivatives. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction. For instance, in the synthesis of 1,4-benzodioxane analogs, a tellurium dioxide catalyst can be used to selectively oxidize a sulfide to a sulfoxide without further oxidation to the sulfone. scirp.orgscirp.org The development of versatile catalyst systems is a continuous area of research to expand the scope of reactions and improve their efficiency and selectivity for the synthesis of complex benzodioxane derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,4 Benzodioxan 2 Yl Ethyleneoxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for 1,4-Benzodioxan-2-yl-ethyleneoxide, including chemical shifts and coupling constants for complete structural assignment, are not available in the reviewed literature. Furthermore, no data from two-dimensional NMR techniques such as COSY, HMQC, HMBC, or NOESY, which are essential for confirming connectivity and stereochemistry, could be located for this specific compound.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Detailed high-resolution mass spectrometry (HRMS) data to confirm the exact molecular formula of this compound, and tandem mass spectrometry (MS/MS) data to analyze its fragmentation patterns for structural elucidation, are not present in the available scientific resources.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

While IR spectroscopy is a common technique for identifying functional groups, a specific IR spectrum for this compound with assignments of its characteristic vibrational frequencies could not be found in the searched databases and literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through X-ray crystallography. This powerful analytical technique would provide definitive proof of the molecular structure of this compound, offering detailed insights into its conformation and intermolecular interactions.

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, specific experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates cannot be presented.

Had such data been available, a crystallographic data table would be presented, typically including the parameters listed below.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

| R-factor | Data not available |

Z represents the number of molecules per unit cell.

The analysis of the crystal structure would reveal critical details about the molecule's geometry. This includes the planarity of the benzodioxan ring system, the conformation of the dioxan ring (typically a half-chair), and the relative orientation of the ethylene (B1197577) oxide substituent. Furthermore, the study of the crystal packing would elucidate intermolecular forces, such as hydrogen bonds or π-π stacking, which govern the solid-state assembly of the molecules.

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Purity Assessment

This compound possesses a chiral center at the C-2 position of the benzodioxan ring, and another at the ethylene oxide ring, leading to the existence of stereoisomers. Chiroptical spectroscopy techniques are essential for the characterization of these enantiomers, providing information on their absolute configuration and enantiomeric purity. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Detailed chiroptical spectroscopic data, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra, for the enantiomers of this compound are not available in the reviewed scientific literature. While the synthesis of enantiomerically enriched 1,4-benzodioxan derivatives has been reported, often employing methods like chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess (e.e.), specific data for the target compound remains elusive.

Were the data available, a table summarizing the chiroptical properties would be provided.

Interactive Data Table: Chiroptical Properties of this compound Enantiomers

| Enantiomer | Specific Rotation [α]D (c, solvent) | Circular Dichroism (CD) |

| λmax (nm) | ||

| (R)-enantiomer | Data not available | Data not available |

| (S)-enantiomer | Data not available | Data not available |

The specific rotation ([α]D) is a fundamental measure of the optical activity of a chiral compound. The sign and magnitude of the rotation are characteristic of a particular enantiomer at a specific concentration, solvent, and temperature.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For this compound, the benzene (B151609) ring acts as a chromophore, and its interaction with the chiral center would result in characteristic CD bands. The sign of these Cotton effects can often be correlated with the absolute configuration of the molecule through empirical rules or theoretical calculations.

The assessment of enantiomeric purity is crucial in the synthesis and application of chiral compounds. Chiral HPLC is a common and reliable method for separating enantiomers and determining their relative amounts, thus establishing the enantiomeric excess of a sample.

Computational Chemistry and Theoretical Investigations of 1,4 Benzodioxan 2 Yl Ethyleneoxide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 1,4-Benzodioxan-2-yl-ethyleneoxide, these methods can predict its stability, preferred three-dimensional arrangement, and electronic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Conformation

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations for the parent 1,4-benzodioxan ring have shown that the molecule adopts a non-planar conformation. cau.ac.kr The dioxane ring typically exists in a twisted or half-chair conformation, which is a result of the anomeric effect. researchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For more precise energetic and spectroscopic data, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, can provide benchmark-quality data on the molecule's energy and geometry. researchgate.net

These high-level calculations would be particularly useful for predicting spectroscopic properties such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. By comparing these theoretical spectra with experimental data (if it were available), the accuracy of the computational model could be validated. For instance, a study on 1,4-benzodioxan utilized ab initio methods to analyze its vibrational spectra. cau.ac.kr

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the dioxan moiety. The LUMO, on the other hand, would likely be distributed over the aromatic ring and potentially the ethylene (B1197577) oxide group. The precise nature of these orbitals and the magnitude of the HOMO-LUMO gap could be determined through DFT calculations. Analysis of the orbital contributions would reveal which atoms and functional groups are most involved in potential chemical reactions. Studies on related benzodioxane derivatives have utilized HOMO-LUMO analysis to interpret their reactivity. euroasiajournal.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability. |

Note: These values are hypothetical and would require specific DFT calculations for confirmation.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time.

Investigation of Intermolecular Interactions

MD simulations are also invaluable for studying how this compound might interact with other molecules, such as solvent molecules or biological macromolecules. The simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. This information is critical for predicting the molecule's solubility and its potential to bind to biological targets. The oxygen atoms in the benzodioxan and ethylene oxide rings would be expected to act as hydrogen bond acceptors, playing a significant role in intermolecular interactions.

Prediction of Reactivity Descriptors and Reaction Pathway Energetics

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules. For the 1,4-benzodioxane-substituted chalcone (B49325) derivative, calculations were performed to understand its chemical behavior in both the gas phase and in an aqueous solution. euroasiajournal.org

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap are crucial indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. euroasiajournal.org

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into intramolecular interactions and charge delocalization, which can significantly influence reaction pathways. euroasiajournal.orguni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stabilization energies associated with electron delocalization can be quantified. uni-muenchen.de

Global Reactivity Descriptors

| Reactivity Descriptor | Formula | Value (Gas Phase) | Value (Aqueous Solution) |

| HOMO Energy (EHOMO) | - | -6.21 eV | -6.32 eV |

| LUMO Energy (ELUMO) | - | -2.45 eV | -2.58 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.76 eV | 3.74 eV |

| Ionization Potential (I) | -EHOMO | 6.21 eV | 6.32 eV |

| Electron Affinity (A) | -ELUMO | 2.45 eV | 2.58 eV |

| Global Hardness (η) | (I - A) / 2 | 1.88 eV | 1.87 eV |

| Global Softness (S) | 1 / (2η) | 0.266 eV-1 | 0.267 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 4.33 eV | 4.45 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.33 eV | -4.45 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 5.01 eV | 5.31 eV |

Data sourced from a computational study on a 1,4-benzodioxane-substituted chalcone derivative. euroasiajournal.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For the 1,4-benzodioxane-substituted chalcone derivative, DFT calculations were used to predict its FT-IR spectrum. euroasiajournal.org

The theoretical vibrational frequencies were calculated and compared with experimental data, showing good agreement for key stretching vibrations such as C-H, C=O, and C=C. euroasiajournal.org This correlation between theoretical and experimental spectra is a powerful tool for structural elucidation.

Predicted Vibrational Frequencies

The following table presents a selection of predicted and experimental vibrational frequencies for the 1,4-benzodioxane-substituted chalcone derivative.

| Functional Group | Vibrational Mode | Theoretical Frequency (cm-1) | Experimental Frequency (cm-1) |

| C-H (aromatic) | Stretching | 3100-3000 | 3085 |

| C=O | Stretching | 1655 | 1658 |

| C=C (alkene) | Stretching | 1595 | 1599 |

| C-O-C (dioxane) | Asymmetric Stretching | 1285 | 1288 |

| C-O-C (dioxane) | Symmetric Stretching | 1060 | 1062 |

Data sourced from a computational study on a 1,4-benzodioxane-substituted chalcone derivative. euroasiajournal.org

While no specific theoretical NMR data for this particular chalcone was detailed in the sourced study, it is a common practice in computational chemistry to predict 1H and 13C NMR chemical shifts to aid in structural assignment. nih.gov

Structure Relationship Studies and Molecular Recognition Principles

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The nature and position of substituents on the 1,4-benzodioxan ring system are critical determinants of chemical reactivity and, consequently, biological activity. Research has shown that both the aromatic benzene (B151609) ring and the heterocyclic dioxane ring are amenable to substitution, which can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

For instance, in a series of 1,4-benzodioxan-substituted chalcones designed as inhibitors of human monoamine oxidase B (hMAO-B), the type and position of substituents on both the benzodioxan and the phenyl ring of the chalcone (B49325) moiety were found to be crucial for inhibitory potency and selectivity. nih.gov The replacement of the B-ring of the parent chalcone with a 1,4-benzodioxan substituent was a key factor in enhancing inhibitory activity. nih.gov Further modifications with electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) at various positions on the A-ring of the chalcone led to varying degrees of MAO-B inhibition. nih.gov

A study on 2,3-dihydro-1,4-benzodioxin analogs with an acetic acid substituent demonstrated that the position of this group significantly impacts anti-inflammatory activity. scirp.org Optimal activity was observed when the acetic acid group was at the 6-position, while the regioisomer with the substituent at the 2-position showed only mediocre activity. scirp.org This highlights the importance of the substitution pattern on the benzene portion of the scaffold for specific biological functions.

Furthermore, in the context of α1-adrenoceptor antagonists, a series of WB4101-related benzodioxanes were synthesized where the phenoxyethyl moiety was replaced with an N-alkyl piperazine (B1678402) bearing various cyclic substituents. nih.gov The nature of these substituents, ranging from substituted or unsubstituted phenyl groups to heterocyclic rings like pyridine (B92270) or pyridazinone, influenced the binding affinity of the compounds for α1-adrenoceptors. nih.gov

The oxidation state of a substituent can also play a significant role. In a study of 1,4-benzodioxane-6-carboxylic acid amide analogs, a sulfide (B99878) group was oxidized to a sulfoxide (B87167) and a sulfone. scirp.orgscirp.org This modification was undertaken to explore the effect of the sulfur oxidation state on the biological activities of these compounds. scirp.orgscirp.org

The following table summarizes the impact of various substituents on the biological activity of 1,4-benzodioxan derivatives based on selected studies.

| Parent Scaffold | Substituent & Position | Observed Effect | Biological Target/Activity |

| Chalcone | 1,4-Benzodioxan on B-ring | Increased inhibitory activity | Human Monoamine Oxidase B (hMAO-B) |

| 1,4-Benzodioxan-chalcone | 3'-OH on A-ring | Higher MAO-B inhibitory activity | Human Monoamine Oxidase B (hMAO-B) |

| 2,3-Dihydro-1,4-benzodioxin | Acetic acid at position 6 | Optimum anti-inflammatory activity | Anti-inflammatory |

| 2,3-Dihydro-1,4-benzodioxin | Acetic acid at position 2 | Mediocre anti-inflammatory activity | Anti-inflammatory |

| WB4101 analog | N-alkyl piperazine with cyclic substituents | Modulated binding affinity | α1-adrenoceptors |

| 1,4-Benzodioxane-6-carboxamide | Oxidation of sulfide to sulfoxide/sulfone | Investigated for changes in biological activity | General biological activity |

Stereochemical Influence on Molecular Recognition Processes

Stereochemistry plays a pivotal role in the molecular recognition of 1,4-benzodioxan derivatives by their biological targets. The presence of a chiral center, most commonly at the C2 position of the dioxane ring, often leads to significant differences in the biological activity of the enantiomers.

The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with a biological receptor, which itself is a chiral entity. For 2-substituted 1,4-benzodioxane (B1196944) derivatives, the stereochemistry at the C2 carbon has been shown to be critical for their interaction with proteins. unimi.it For example, in the development of inhibitors for the bacterial cell division protein FtsZ, it was demonstrated that the stereochemistry of the C2 carbon had a crucial outcome in the interaction with the target. unimi.it This underscores the importance of enantiomeric recognition in the binding process.

The synthesis of enantiopure 1,4-benzodioxane derivatives is therefore a key aspect of their development as therapeutic agents. unimi.it Various methods, including resolution by diastereomeric salt formation, have been employed to separate enantiomers and study their individual biological activities. unimi.it

Studies on the interaction of 1,4-benzodioxane derivatives with biological targets have implicitly highlighted the importance of a specific conformation for optimal binding. The two oxygen atoms within the 1,4-benzodioxane moiety have been identified as playing an essential role in binding to targets such as the FtsZ protein, likely through the formation of hydrogen bonds or other electrostatic interactions, which are highly dependent on the correct spatial arrangement. unimi.it

Pharmacophore Modeling and Ligand Design Principles from a Chemical Perspective

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. From a chemical perspective, a pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For 1,4-benzodioxan derivatives, pharmacophore models have been developed to understand their structure-activity relationships and to guide the design of new, more potent, and selective ligands. nih.gov For instance, a pharmacophore model for α1-adrenoceptor antagonists was developed and validated using a series of 1,4-benzodioxan-arylpiperazine derivatives. nih.gov This model helped to identify the molecular structural moieties that are thought to contribute to the biological activity. nih.gov

The general principles of pharmacophore modeling involve:

Feature Identification: Defining the types of chemical features that are important for binding, such as aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups.

3D Arrangement: Determining the spatial arrangement of these features, including the distances and angles between them.

Exclusion Volumes: Defining regions of space that would clash with the receptor if occupied by the ligand.

Modern approaches to pharmacophore modeling also consider the dynamic nature of both the ligand and the receptor, leading to the development of dynamic structure-based pharmacophore models. biorxiv.org These models can provide a more accurate representation of the binding interactions under physiological conditions. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Physicochemical and Electronic Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use physicochemical and electronic descriptors to quantify aspects of a molecule's structure.

While specific QSAR studies for "1,4-Benzodioxan-2-yl-ethyleneoxide" are not available, the principles can be understood from studies on related heterocyclic systems like 1,4-benzoxazin-3-ones and other pharmacologically active compounds. nih.govnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., logP), molecular weight, and molar refractivity.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO).

Topological and Shape Descriptors: These describe the connectivity and shape of the molecule (e.g., Szeged index, ovality). nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For example, a QSAR study on 1,4-benzoxazin-3-one antimicrobials revealed that shape, VolSurf (describing molecular interaction fields), and H-bonding property descriptors were crucial for their activity against various bacteria and fungi. nih.gov Similarly, a QSAR study on 4-quinolone derivatives found a good correlation between molecular shape parameters (ovality, Szeged index) and the energy of the molecule with their affinity for GABA(A) receptors. nih.gov

The following table provides examples of descriptor types used in QSAR studies and their relevance.

| Descriptor Category | Example Descriptors | Relevance to Molecular Interaction |

| Physicochemical | logP, Molecular Weight | Lipophilicity, size, and transport properties |

| Electronic | Partial charges, Dipole moment | Electrostatic interactions, hydrogen bonding |

| Topological/Shape | Szeged index, Ovality, VolSurf | Molecular size, shape, and surface properties for receptor fit |

These QSAR models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Derivatization and Analogue Design of 1,4 Benzodioxan 2 Yl Ethyleneoxide

Systematic Modifications of the Ethyleneoxide Side Chain

The ethyleneoxide (epoxide) ring is a highly valuable functional group in synthetic chemistry due to its inherent ring strain, which facilitates regio- and stereoselective ring-opening reactions. researchgate.net This reactivity is extensively exploited for modifying the side chain of 1,4-benzodioxan-2-yl-ethyleneoxide. The primary strategy involves nucleophilic attack on one of the epoxide's carbon atoms, leading to a wide array of functionalized derivatives.

The nature of the nucleophile dictates the resulting functional group. A variety of nucleophiles, including alcohols, amines, thiols, azides, and cyanides, have been successfully employed in epoxide ring-opening reactions. researchgate.net For instance, reaction with an amine or azide (B81097) can introduce a nitrogen-containing moiety, a common feature in many pharmacologically active molecules. The ring-opening of an epoxide with the heterocyclic nucleophile 1,2,4-triazole (B32235) has been demonstrated as a key step in the synthesis of complex drug intermediates. mdpi.com

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the sterically less hindered carbon of the epoxide. researchgate.net This regioselectivity allows for the predictable synthesis of specific isomers. The resulting products are typically 1,2-disubstituted, such as amino alcohols or alcohol ethers, which can serve as precursors for further modifications.

Another approach to side-chain modification involves altering the length and flexibility of the linker connecting the benzodioxan core to other pharmacophoric groups. Research on related systems has shown that elongating a methylenoxy linker to an ethylenoxy linker can significantly impact biological activity, highlighting the importance of linker length in optimizing molecular interactions. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Epoxides This table is illustrative of general epoxide chemistry applicable to the title compound.

| Nucleophile | Reagent Example | Product Functional Group | Reference |

| Amine | R-NH₂ | Amino alcohol | researchgate.net |

| Alcohol | R-OH | Ether and alcohol | researchgate.net |

| Thiol | R-SH | Thioether and alcohol | researchgate.net |

| Azide | NaN₃ | Azido alcohol | researchgate.net |

| Triazole | 1,2,4-Triazole | Triazolyl alcohol | mdpi.com |

| Grignard Reagent | R-MgBr | Carbon-carbon bond formation | mdpi.com |

Diversification Strategies for the Benzene (B151609) Ring Substituents

Modification of the aromatic portion of the 1,4-benzodioxan scaffold is a crucial strategy for fine-tuning electronic properties, solubility, and target-binding interactions. Two principal methods are employed for this purpose: direct substitution on a pre-formed benzodioxan ring system or the synthesis of the benzodioxan ring from an already substituted catechol.

One of the most direct routes involves the condensation of a substituted catechol with a suitable three-carbon synthon, such as methyl 2,3-dibromopropionate. mdpi.com This approach has been successfully used to prepare nitro-substituted 1,4-benzodioxane-2-carboxylates from 3-nitrocatechol. The reaction can yield a mixture of regioisomers (e.g., 5-nitro and 8-nitro derivatives), which can be separated and characterized. mdpi.com This method allows for the introduction of substituents at various positions, provided the corresponding substituted catechol is available.

Alternatively, electrophilic substitution reactions can be performed directly on the benzodioxan aromatic ring. Friedel-Crafts acetylation, for example, has been used to introduce acetyl groups at the 6- and 7-positions of the ring. mdpi.com A functional group introduced in this manner can then serve as a handle for further diversification. For instance, a 1,4-benzodioxan-6-carboxaldehyde (B32326) can be used as a starting point to synthesize a series of chalcone (B49325) derivatives. nih.gov Similarly, a carboxylic acid group on the benzene ring can be converted into a library of amides by reacting it with various primary and secondary amines, a strategy used to generate 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.org

Table 2: Strategies for Benzene Ring Diversification

| Strategy | Reaction Example | Substituent Introduced | Position(s) | Reference |

| Synthesis from Substituted Catechol | 3-Nitrocatechol + Methyl 2,3-dibromopropionate | Nitro (-NO₂) | 5- and 8- | mdpi.com |

| Electrophilic Aromatic Substitution | Friedel-Crafts Acylation | Acetyl (-COCH₃) | 6- and 7- | mdpi.com |

| Derivatization of Functional Handle | Amide coupling from 6-carboxy derivative | Amides (-CONR'R") | 6- | scirp.org |

| Derivatization of Functional Handle | Claisen-Schmidt condensation from 6-carboxaldehyde | Chalcones | 6- | nih.gov |

Synthesis of Spatially Constrained Analogues

Modulating the conformational flexibility of a molecule is a powerful tool in drug design. While some studies have explored replacing the relatively planar 1,4-benzodioxan system with the more flexible 1,4-dioxane (B91453) ring, there is significant interest in creating more rigid or spatially constrained analogues to lock in a bioactive conformation and improve selectivity. nih.gov

One effective method for introducing conformational constraints is through spirocyclization. This involves creating a new ring system that shares a single atom with the benzodioxan core. A notable example is the synthesis of 2'-amino-3H,4'H-spiro[benzo[b] nih.govscirp.orgdioxine-2,5'-thiazole]-4'-one. iaea.org The creation of such spiro-compounds drastically alters the three-dimensional shape of the molecule compared to a simple substituted analogue.

Another strategy is to introduce multiple substituents on the dioxan portion of the scaffold. The synthesis of 2,3-disubstituted 1,4-benzodioxanes introduces significant steric bulk and creates defined stereochemical relationships (cis/trans) between the substituents. mdpi.com Access to these structures can be achieved by starting with an unsaturated 1,4-benzodioxin-2-carboxylic acid, which can be functionalized at the C(3) position before reducing the double bond. mdpi.com These multi-substituted analogues restrict the conformational freedom of the dioxane ring and allow for a precise spatial arrangement of functional groups.

Table 3: Approaches to Spatially Constrained 1,4-Benzodioxan Analogues

| Strategy | Example | Key Feature | Reference |

| Spirocyclization | Synthesis of spiro-thiazole derivatives | Fused bicyclic system sharing one atom | iaea.org |

| Disubstitution | Synthesis of 2,3-disubstituted derivatives | Restricted ring conformation, defined stereochemistry | mdpi.com |

Development of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophoric scaffolds into a single molecule, is a widely used approach to develop compounds with novel or enhanced biological activities. The 1,4-benzodioxan nucleus has been successfully integrated with a variety of other heterocyclic systems.

Piperazine (B1678402) is a common heterocyclic partner. For example, 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized by reacting 1,4-benzodioxan-2-carbonyl chloride with variously substituted piperazines. prepchem.com These hybrids merge the structural features of benzodioxan with those of the piperazine ring, a motif present in many CNS-active drugs.

Other nitrogen- and sulfur-containing heterocycles have also been incorporated. The synthesis of 5-(2-methoxy-1,4-benzodioxan-2-yl)-1,3,4-oxadiazole-2-thiol demonstrates the linkage of the benzodioxan core to an oxadiazole, a heterocycle known for a range of biological properties. iaea.org As mentioned previously, spiro-fusion with a thiazole (B1198619) ring has also been achieved. iaea.org

Furthermore, the benzodioxan moiety has been combined with non-heterocyclic but biologically relevant structures like chalcones. A series of 1,4-benzodioxan-substituted chalcone derivatives were designed and synthesized, some of which incorporated additional furan (B31954) or thiophene (B33073) rings, creating complex hybrid structures. nih.gov In other work, the development of benzodioxane-benzamide derivatives has proven to be a fruitful area of research. nih.govnih.gov These examples underscore the synthetic tractability of the 1,4-benzodioxan scaffold and its utility as a building block for creating sophisticated hybrid molecules.

Table 4: Examples of Hybrid Molecules Incorporating the 1,4-Benzodioxan Scaffold

| Heterocyclic Scaffold | Linkage Type | Example Compound Class | Reference |

| Piperazine | Amide | 1-(1,4-Benzodioxane-2-carbonyl)piperazine derivatives | prepchem.com |

| 1,3,4-Oxadiazole | Direct | 5-(1,4-Benzodioxan-2-yl)-1,3,4-oxadiazole-2-thiol | iaea.org |

| Thiazole | Spirocyclic | 2'-Amino-3H,4'H-spiro[benzo[b] nih.govscirp.orgdioxine-2,5'-thiazole]-4'-one | iaea.org |

| Chalcone | Prop-2-en-1-one | (E)-3-(2,3-dihydrobenzo[b] nih.govscirp.orgdioxin-6-yl)-1-phenylprop-2-en-1-one | nih.gov |

| Benzamide | Various linkers | Benzodioxane-benzamide derivatives | nih.govnih.gov |

| 1-oxa-4,9-diazaspiro[5.5]undecane | Ethyl | 9-[2-(1,4-benzodioxan-2-yl)ethyl]-1-oxa-4,9-diazaspiro-[5.5]undecan-3-one | prepchem.com |

1,4 Benzodioxan 2 Yl Ethyleneoxide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Frameworks

While direct applications of 1,4-Benzodioxan-2-yl-ethyleneoxide in the synthesis of extensive, porous structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) are not widely documented, its inherent chemical functionalities suggest potential utility. The epoxide ring is a versatile functional group that can undergo various ring-opening reactions, which could be exploited in the formation of polymeric networks. For instance, the bifunctional nature of the molecule, with the reactive epoxide and the stable aromatic benzodioxane core, could theoretically be utilized in step-growth polymerization or in the synthesis of specialized monomers for advanced material fabrication.

Elaboration into Amino- and Nitrogen-Containing Derivatives

A primary and well-established role of this compound, more systematically named 2-(oxiran-2-yl)-1,4-benzodioxane, is its use as a precursor for the synthesis of amino and other nitrogen-containing derivatives. The high reactivity of the strained epoxide ring allows for facile nucleophilic attack by amines, leading to the formation of β-amino alcohols. This ring-opening reaction is a cornerstone of its synthetic utility, providing a straightforward route to a variety of functionalized molecules.

The general reaction involves the attack of a primary or secondary amine on one of the electrophilic carbons of the epoxide ring, resulting in the simultaneous opening of the ring and the formation of a new carbon-nitrogen bond. This process is often regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. The resulting amino alcohol derivatives are valuable intermediates in their own right, often possessing biological activity or serving as building blocks for more complex targets.

Below is a table summarizing the synthesis of various amino alcohol derivatives from 1,4-benzodioxane-based epoxides and different amine nucleophiles, as described in the scientific literature.

| Amine Nucleophile | Resulting Amino Alcohol Derivative | Reaction Conditions |

| Primary Alkylamine | N-alkyl-1-(1,4-benzodioxan-2-yl)ethan-2-amine-1-ol | Varies (e.g., heating in a suitable solvent) |

| Secondary Dialkylamine | N,N-dialkyl-1-(1,4-benzodioxan-2-yl)ethan-2-amine-1-ol | Often requires heating |

| Aniline Derivatives | N-aryl-1-(1,4-benzodioxan-2-yl)ethan-2-amine-1-ol | May require catalytic conditions |

| Heterocyclic Amines | 1-(1,4-benzodioxan-2-yl)-2-(heterocyclyl)ethan-1-ol | Dependent on the nucleophilicity of the amine |

This table is a generalized representation based on the known reactivity of epoxides with amines.

Role in the Multi-step Synthesis of Advanced Organic Materials

The 1,4-benzodioxane (B1196944) scaffold is a key structural motif in a number of biologically active compounds, and its derivatives serve as crucial intermediates in their synthesis. unimi.it While the term "advanced organic materials" can be broad, in the context of medicinal chemistry, it refers to complex, highly functionalized molecules with specific therapeutic properties. The 1,4-benzodioxane moiety is present in pharmaceuticals such as Doxazosin, an α1-adrenergic blocker used to treat hypertension. scirp.orgscirp.org The synthesis of such compounds often involves the elaboration of simpler 1,4-benzodioxane precursors.

For example, a common synthetic strategy involves the introduction of a side chain at the 2-position of the benzodioxane ring, which is then further modified to build the final drug molecule. This compound represents an activated intermediate where the epoxide ring can be opened by a suitable nucleophile to introduce a functionalized side chain in a single step. This approach is advantageous as it can set two adjacent stereocenters if a chiral epoxide is used, which is often crucial for the biological activity of the final compound.

Functional Group Transformations for Further Chemical Elaboration

Beyond the primary epoxide ring-opening, the 1,4-benzodioxane scaffold allows for a range of functional group transformations, enabling further chemical elaboration. The aromatic part of the molecule can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of various substituents on the benzene (B151609) ring. These substituents can then be further modified. For instance, a nitro group can be reduced to an amino group, which can then be diazotized or acylated to introduce further diversity. semanticscholar.orgresearchgate.net

The hydroxyl group resulting from the epoxide ring-opening is also a versatile functional handle. It can be oxidized to a ketone, esterified, or converted into a good leaving group for subsequent nucleophilic substitution reactions. Similarly, the secondary amine formed can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The ability to perform these transformations selectively is key to the utility of 1,4-benzodioxane derivatives as synthetic intermediates. scirp.org

Applications in Catalyst Development or Material Science Precursors

Currently, there is limited specific information in the public domain on the direct application of this compound in catalyst development or as a precursor for material science in the traditional sense (e.g., polymers for electronics or structural materials). However, the inherent properties of the 1,4-benzodioxane structure suggest potential in these areas.

The 1,4-benzodioxane moiety can be functionalized with coordinating groups, such as phosphines or amines, which could allow its use as a ligand in transition metal catalysis. The chirality that can be present at the 2-position could be leveraged for asymmetric catalysis.

In material science, the rigid and planar nature of the benzodioxane ring system could be exploited in the design of liquid crystals or other ordered materials. Furthermore, the ability to polymerize derivatives of 1,4-benzodioxane through the epoxide functionality or other introduced functional groups could lead to the development of novel polymers with specific thermal or optical properties. While these applications are plausible, they remain largely speculative without further dedicated research and documentation in the scientific literature.

Future Research Perspectives and Unexplored Avenues for 1,4 Benzodioxan 2 Yl Ethyleneoxide

Development of Highly Efficient and Selective Catalytic Syntheses

The synthesis of structurally precise and enantiomerically pure 2-substituted 1,4-benzodioxans is a critical challenge. rsc.orgresearchgate.net Future research should focus on developing advanced catalytic systems to produce 1,4-Benzodioxan-2-yl-ethyleneoxide with high efficiency, selectivity, and stereochemical control.

A primary target would be the asymmetric epoxidation of a precursor, 2-vinyl-1,4-benzodioxan. While classic reagents like meta-chloroperoxybenzoic acid (mCPBA) can achieve epoxidation, they typically yield a racemic mixture. youtube.com The development of chiral catalysts for this transformation is a key research goal. The Sharpless asymmetric epoxidation is a powerful tool for allylic alcohols, but would require a different substrate. youtube.comyoutube.com Therefore, research into transition-metal-based catalysts (e.g., those based on titanium, vanadium, or manganese) combined with chiral ligands could provide a direct and highly enantioselective route to the desired epoxide.

Another promising avenue is the catalytic asymmetric hydrogenation of 2-substituted 1,4-benzodioxines to form the saturated benzodioxan ring. rsc.orgresearchgate.net Research groups have reported success using iridium-based catalysts with chiral ligands like BIDIME-dimer to achieve excellent enantioselectivities (up to 99:1 er) for various 2-substituted benzodioxans. rsc.orgresearchgate.net Future work could adapt these methodologies, potentially by hydrogenating a 2-(oxiranyl)-1,4-benzodioxine precursor, although the stability of the epoxide under hydrogenation conditions would need careful consideration.